Verbenalina

Descripción general

Descripción

Verbenalin is a chemical compound classified as an iridoid glucosideVerbenalin is known for its various biological activities, including sleep-promoting, antioxidant, and hepatoprotective properties .

Aplicaciones Científicas De Investigación

Chemistry: Verbenalin is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glucosides.

Medicine: Verbenalin has demonstrated neuroprotective effects in models of Alzheimer’s disease by reducing amyloid-beta peptide generation.

Mecanismo De Acción

Verbenalin exerts its effects through various molecular targets and pathways:

Immune Modulation: Verbenalin enhances the killing efficiency of natural killer cells by reducing the contact time required for killing target cells.

Neuroprotection: Verbenalin reduces amyloid-beta peptide generation by decreasing the expression and release of amyloid precursor protein in neuronal cells.

Anti-inflammatory: Verbenalin modulates the expression of inflammatory cytokines, thereby reducing inflammation.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .

Cellular Effects

Verbenalin has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, verbenalin reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . Verbenalin also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .

Molecular Mechanism

Verbenalin exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, verbenalin decreases the expression and release of APP, leading to reduced Aβ peptide production .

Temporal Effects in Laboratory Settings

Over time, verbenalin shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on verbenalin’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.

Dosage Effects in Animal Models

In animal models of AD, verbenalin treatment leads to decreased Aβ and tau expression levels in the hippocampus

Metabolic Pathways

Verbenalin is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway

Transport and Distribution

The tissue distribution of verbenalin may be related to the branching of pathways in the biosynthesis of iridoid glycosides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Verbenalin can be synthesized through the extraction of Verbena officinalis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the bioactive compounds from the plant material . High-performance liquid chromatography (HPLC) is often employed to purify and quantify verbenalin from the extract .

Industrial Production Methods

Industrial production of verbenalin involves large-scale cultivation of Verbena officinalis followed by extraction and purification processes. Bioreactor cultures have been explored to optimize the production of verbenalin and other bioactive compounds from the plant .

Análisis De Reacciones Químicas

Types of Reactions

Verbenalin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure and biological activity of verbenalin.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down verbenalin into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize verbenalin, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can attach sugar moieties to verbenalin, altering its solubility and biological activity.

Major Products Formed

The major products formed from these reactions include verbenalol, verbenone, and various glycosides. These products can exhibit different biological activities compared to the parent compound .

Comparación Con Compuestos Similares

Verbenalin is often compared with other iridoid glucosides such as hastatoside, verbascoside, and isoverbascoside. These compounds share similar biological activities but differ in their chemical structures and specific effects:

Hastatoside: Similar to verbenalin, hastatoside exhibits sleep-promoting and antioxidant activities.

Isoverbascoside: Exhibits similar biological activities to verbascoside but with different potency and solubility profiles.

Verbenalin stands out due to its unique combination of sleep-promoting, neuroprotective, and immune-modulating effects, making it a versatile compound for various applications.

Propiedades

IUPAC Name |

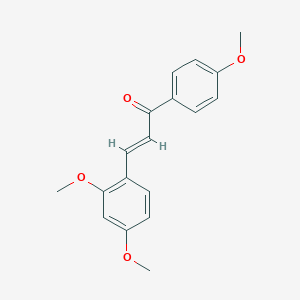

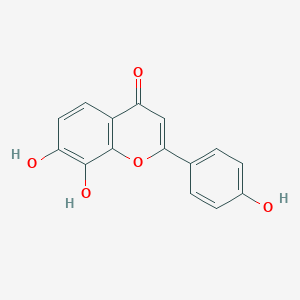

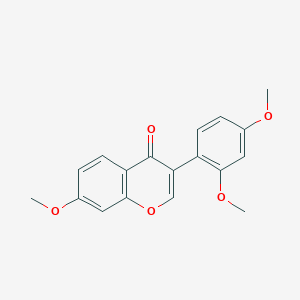

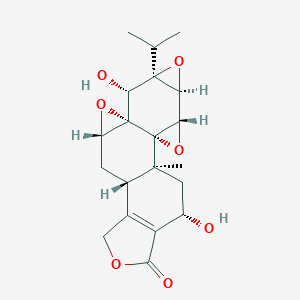

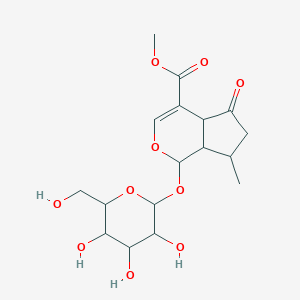

methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548-37-8 | |

| Record name | Cornin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.